molecular formula C12H7ClF3NO2S B10973987 2-chloro-N-(2,5-difluorophenyl)-4-fluorobenzenesulfonamide

2-chloro-N-(2,5-difluorophenyl)-4-fluorobenzenesulfonamide

Cat. No.: B10973987
M. Wt: 321.70 g/mol
InChI Key: ICDIQLSBHFGYEV-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-difluorophenyl)-4-fluorobenzenesulfonamide is an organic compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-difluorophenyl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2,5-difluoroaniline with chlorosulfonic acid to form 2,5-difluorobenzenesulfonamide. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-difluorophenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfonic acids.

Scientific Research Applications

2-chloro-N-(2,5-difluorophenyl)-4-fluorobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,5-difluorophenyl)acetamide
  • 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide
  • 2,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(2,5-difluorophenyl)-4-fluorobenzenesulfonamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The combination of chloro, difluorophenyl, and fluorobenzenesulfonamide groups provides a unique set of chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C12H7ClF3NO2S

Molecular Weight

321.70 g/mol

IUPAC Name

2-chloro-N-(2,5-difluorophenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C12H7ClF3NO2S/c13-9-5-7(14)2-4-12(9)20(18,19)17-11-6-8(15)1-3-10(11)16/h1-6,17H

InChI Key

ICDIQLSBHFGYEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl)F

Origin of Product

United States

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